molecular formula C18H28N2O3 B5606056 1-(2,3-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine

1-(2,3-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine

Cat. No. B5606056
M. Wt: 320.4 g/mol
InChI Key: KXMKFLSNAAGQSI-UHFFFAOYSA-N
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Description

Piperazine derivatives and their synthesis have been an area of interest due to their diverse chemical properties and potential applications in medicinal chemistry. The compound belongs to this class, featuring a 1-(2,3-dimethoxybenzyl) and 4-(3-methylbutanoyl) substitution pattern on the piperazine ring.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step processes including salification, monosubstitution reactions, and the use of specific catalysts to achieve desired substituents on the piperazine nucleus. Jian et al. (2011) described a synthesis process for a related piperazine derivative with an overall yield of 83%, showcasing the efficiency of such synthetic routes (Jian, 2011).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized using spectroscopic methods such as IR, NMR, and mass spectrometry. Abdel-Hay et al. (2014) discussed the analytical profiles of regioisomeric bromodimethoxy benzyl piperazines, highlighting the use of GC-MS and FT-IR for evaluating their structures (Abdel-Hay, Deruiter, & Clark, 2014).

properties

IUPAC Name

1-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-14(2)12-17(21)20-10-8-19(9-11-20)13-15-6-5-7-16(22-3)18(15)23-4/h5-7,14H,8-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMKFLSNAAGQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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